
1-(4-tert-butylphenyl)-3-(5-chloro-2-hydroxyphenyl)-1,3-propanedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-tert-butylphenyl)-3-(5-chloro-2-hydroxyphenyl)-1,3-propanedione, also known as CL-316243, is a selective beta-3 adrenergic receptor agonist. It was first synthesized in 1997 by researchers at Pfizer. Since then, it has been extensively studied for its potential applications in the treatment of obesity, diabetes, and other metabolic disorders.
Mecanismo De Acción
1-(4-tert-butylphenyl)-3-(5-chloro-2-hydroxyphenyl)-1,3-propanedione works by selectively activating the beta-3 adrenergic receptor, which is primarily expressed in adipose tissue. Activation of this receptor leads to an increase in the breakdown of stored fat and an increase in energy expenditure. This results in a reduction in body weight and an improvement in metabolic parameters such as insulin sensitivity and glucose tolerance.
Biochemical and Physiological Effects:
1-(4-tert-butylphenyl)-3-(5-chloro-2-hydroxyphenyl)-1,3-propanedione has been shown to have several biochemical and physiological effects. It increases the expression of genes involved in thermogenesis and fatty acid oxidation in adipose tissue. It also increases the activity of brown adipose tissue, which is responsible for generating heat and burning calories. In addition, it improves insulin sensitivity and glucose tolerance by increasing the uptake and utilization of glucose by skeletal muscle and liver.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(4-tert-butylphenyl)-3-(5-chloro-2-hydroxyphenyl)-1,3-propanedione is its selectivity for the beta-3 adrenergic receptor, which reduces the risk of off-target effects. However, it has a relatively short half-life in vivo, which may limit its effectiveness in long-term studies. In addition, its effects on energy expenditure and body weight are dependent on the presence of brown adipose tissue, which is not present in all animal models.
Direcciones Futuras
There are several potential future directions for research on 1-(4-tert-butylphenyl)-3-(5-chloro-2-hydroxyphenyl)-1,3-propanedione. One area of interest is the development of more potent and selective beta-3 adrenergic receptor agonists. Another area of interest is the study of the effects of 1-(4-tert-butylphenyl)-3-(5-chloro-2-hydroxyphenyl)-1,3-propanedione on other metabolic parameters such as lipid metabolism and inflammation. Finally, there is interest in exploring the potential therapeutic applications of 1-(4-tert-butylphenyl)-3-(5-chloro-2-hydroxyphenyl)-1,3-propanedione in humans, particularly in the treatment of obesity and diabetes.
Métodos De Síntesis
The synthesis of 1-(4-tert-butylphenyl)-3-(5-chloro-2-hydroxyphenyl)-1,3-propanedione involves several steps. The starting material is 5-chloro-2-hydroxybenzaldehyde, which is reacted with tert-butylacetoacetate to form a chalcone intermediate. The chalcone is then reduced to the corresponding alcohol using sodium borohydride. The final step involves the condensation of the alcohol with 4-tert-butylphenylacetyl chloride to form the desired product.
Aplicaciones Científicas De Investigación
1-(4-tert-butylphenyl)-3-(5-chloro-2-hydroxyphenyl)-1,3-propanedione has been extensively studied for its potential applications in the treatment of obesity and diabetes. It has been shown to increase energy expenditure and reduce body weight in animal models. In addition, it has been shown to improve insulin sensitivity and glucose tolerance in obese and diabetic mice.
Propiedades
IUPAC Name |
1-(4-tert-butylphenyl)-3-(5-chloro-2-hydroxyphenyl)propane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClO3/c1-19(2,3)13-6-4-12(5-7-13)17(22)11-18(23)15-10-14(20)8-9-16(15)21/h4-10,21H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGEULKLIKKJDIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)CC(=O)C2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-tert-Butyl-phenyl)-3-(5-chloro-2-hydroxy-phenyl)-propane-1,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-1,3-benzodioxol-5-yl-N'-[4-(difluoromethoxy)-2-methylphenyl]urea](/img/structure/B5720698.png)
![N-[4-(butyrylamino)phenyl]-2,6-dimethoxybenzamide](/img/structure/B5720714.png)
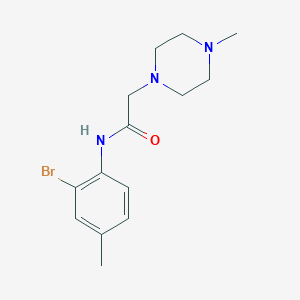
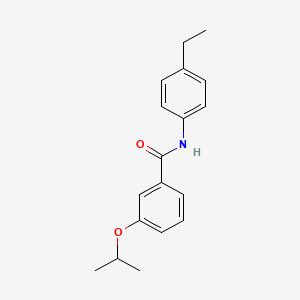
![3-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5720741.png)
![1-benzyl-N-[(5-nitro-2-furyl)methylene]-1H-benzimidazol-2-amine](/img/structure/B5720756.png)
![1-(4-methylbenzyl)-N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5720760.png)
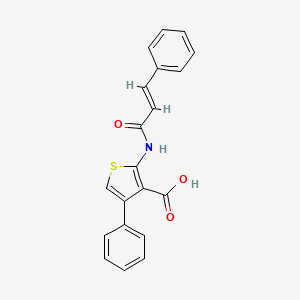
![N-{[(4-acetylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5720773.png)

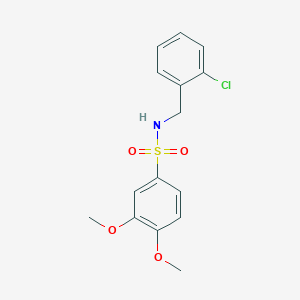
![4-{5-[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5720786.png)
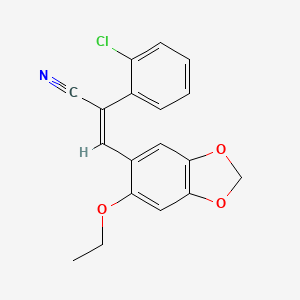
![2-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5720800.png)